molecular formula C8H7FO3 B1442689 2-Fluoro-5-hydroxy-4-methylbenzoic acid CAS No. 870221-14-0

2-Fluoro-5-hydroxy-4-methylbenzoic acid

Cat. No. B1442689
M. Wt: 170.14 g/mol
InChI Key: HHMKFYPHQRSEPC-UHFFFAOYSA-N
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Description

“2-Fluoro-5-hydroxy-4-methylbenzoic acid” is a fluorobenzoic acid derivative . It is an aryl fluorinated building block .


Synthesis Analysis

This compound is formed as a major product during the deprotonation of metallated fluorotoluenes by reacting with superbases . More detailed synthesis methods and reactions involving this compound might be found in specific scientific literature .


Molecular Structure Analysis

The molecular formula of “2-Fluoro-5-hydroxy-4-methylbenzoic acid” is C8H7FO2 . The average mass is 154.138 Da and the monoisotopic mass is 154.043015 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Fluoro-5-hydroxy-4-methylbenzoic acid” include a density of 1.3±0.1 g/cm3, a boiling point of 259.2±20.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 52.5±3.0 kJ/mol, and the flash point is 110.6±21.8 °C .

Scientific Research Applications

  • 2′-Fluoro Modified Nucleic Acids

    • Scientific Field : Nucleic Acids Research
    • Application Summary : 2′-Fluoro modified nucleic acids have been used in the polymerase-directed synthesis of DNA, providing an avenue to the preparation of 2′-modified PCR fragments and dideoxy sequencing ladders stabilized for MALDI analysis .
    • Methods of Application : The methods involve the use of commercially available 2′-fluoronucleoside triphosphates in the polymerase-directed synthesis of DNA .
    • Results or Outcomes : The results showed that 2′-fluoro modified DNA showed no base loss or backbone fragmentation, in contrast to the extensive fragmentation evident with unmodified DNA of the same sequence .
  • 2-Fluoro-5-nitrobenzoic Acid

    • Scientific Field : Organic Chemistry
    • Application Summary : 2-Fluoro-5-nitrobenzoic acid may be used in the synthesis of dibenz[b,f]oxazepin-11(10H)-ones .
    • Methods of Application : The method involves the nucleophilic aromatic substitution (SNAr) of fluorine in 2-fluoro-5-nitrobenzoic acid with the OH of various 2-aminophenols on solid support .
    • Results or Outcomes : The specific results or outcomes of this application are not provided in the source .

Safety And Hazards

This compound may form combustible dust concentrations in air. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, to wear protective gloves/clothing/eye protection/face protection, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-fluoro-5-hydroxy-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO3/c1-4-2-6(9)5(8(11)12)3-7(4)10/h2-3,10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHMKFYPHQRSEPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1O)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00729188
Record name 2-Fluoro-5-hydroxy-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00729188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-hydroxy-4-methylbenzoic acid

CAS RN

870221-14-0
Record name 2-Fluoro-5-hydroxy-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00729188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 2-fluoro-5-methoxy-4-methylbenzoic acid (650 mg, 3.53 mmol) was added 49% aqueous HBr (6.5 mL) and glacial acetic acid (5.5 mL). The mixture was heated overnight at 140° C., cooled to RT, diluted with ice water and extracted with EtOAc. The organic layer was dried over Na2SO4, filtered and concentrated to yield 2-fluoro-5-hydroxy-4-methylbenzoic acid. MS m/z=171 [M+1]+. Calc'd for C8H7FO3: 170.20.
Quantity
650 mg
Type
reactant
Reaction Step One
Name
Quantity
6.5 mL
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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